molecular formula C10H10O3 B6165339 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 99058-98-7

6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B6165339
CAS No.: 99058-98-7
M. Wt: 178.2
InChI Key:
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Description

6-Hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group attached to an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the functionalization of indene derivatives. One common method includes the reaction of indene with suitable reagents to introduce the hydroxyl and carboxylic acid groups. For instance, the reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene) malononitrile with tert-butyl acetoacetate can yield related compounds .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. These methods would require precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then be further substituted.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-oxo-2,3-dihydro-1H-indene-5-carboxylic acid.

Scientific Research Applications

6-Hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The indene ring system can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydroindene", "potassium permanganate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "acetic anhydride", "acetic acid", "sodium acetate", "sodium borohydride", "methanol", "chloroacetic acid", "sodium hydroxide", "sodium carbonate", "water" ], "Reaction": [ "1. Oxidation of 2,3-dihydroindene with potassium permanganate and sodium hydroxide to form 6-hydroxy-1H-indene-5-carboxylic acid", "2. Acidification of the reaction mixture with hydrochloric acid to obtain 6-hydroxy-1H-indene-5-carboxylic acid as a precipitate", "3. Conversion of 6-hydroxy-1H-indene-5-carboxylic acid to its methyl ester using acetic anhydride and catalytic amounts of sulfuric acid", "4. Reduction of the methyl ester using sodium borohydride in methanol to form 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid methyl ester", "5. Hydrolysis of the methyl ester using sodium hydroxide to obtain 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid", "6. Conversion of 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid to its acid chloride using chloroacetic acid and thionyl chloride", "7. Reaction of the acid chloride with sodium bicarbonate to form the corresponding carboxylic acid" ] }

CAS No.

99058-98-7

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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